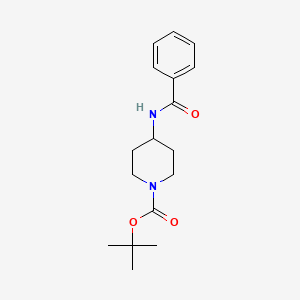

Tert-butyl 4-benzamidopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-benzamidopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-9-14(10-12-19)18-15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUKEOSCMFYAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzamidopiperidine-1-carboxylate typically involves the reaction of 4-benzamidopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzamidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-benzamidopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A : tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structure: Replaces the benzamide with a 3-chloro-2-nitroanilino group.

- Synthesis: Prepared via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .

- Key Differences : The nitro and chloro groups increase electrophilicity, making this compound more reactive in subsequent reduction or cyclization steps compared to the benzamide derivative .

Compound B : tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

- Structure : Substitutes benzamide with a 4-methylbenzoyl group.

- Impact: The methyl group enhances lipophilicity (logP ~2.8 vs.

Compound C : tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

- Structure : Features a guanidine group instead of benzamide.

- Properties : The guanidine moiety increases basicity (pKa ~13) and enables strong hydrogen-bonding interactions, relevant for enzyme inhibition (e.g., serine proteases) .

Physicochemical and Spectral Comparisons

Biological Activity

Tert-butyl 4-benzamidopiperidine-1-carboxylate (referred to as M4 ) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Molecular Structure:

- Chemical Formula: C_{15}H_{22}N_{2}O_{2}

- Molecular Weight: 262.35 g/mol

- CAS Number: [1211568-27-2]

Physical Appearance:

- Typically appears as a white to light yellow powder.

1. Inhibition of Enzymatic Activity:

M4 has been shown to inhibit key enzymes involved in the pathogenesis of Alzheimer's disease:

- β-secretase (BACE1) : M4 exhibits an IC50 value of 15.4 nM, indicating potent inhibition of this enzyme, which is crucial for the cleavage of amyloid precursor protein (APP) and subsequent amyloid beta (Aβ) formation.

- Acetylcholinesterase (AChE) : The compound also demonstrates inhibitory activity with a Ki value of 0.17 μM, which may contribute to its neuroprotective effects by increasing acetylcholine levels in the brain .

2. Protection Against Aβ-Induced Toxicity:

In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced cell death. When astrocytes were exposed to Aβ_1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability to approximately 63% compared to 44% in cells treated with Aβ alone . This suggests a protective mechanism against oxidative stress and inflammatory responses induced by Aβ aggregates.

In Vitro Studies

- Cell Viability Assays : M4 treatment resulted in a significant increase in astrocyte viability when exposed to Aβ_1-42, indicating its potential as a neuroprotective agent.

- Reactive Oxygen Species (ROS) Measurement : M4 reduced ROS production in astrocytes treated with Aβ_1-42, suggesting an antioxidant effect that mitigates oxidative stress .

In Vivo Studies

In animal models, M4 was evaluated for its ability to prevent cognitive decline associated with AD-like symptoms induced by scopolamine. Although M4 showed a trend towards reducing Aβ levels and β-secretase activity, these effects were not statistically significant compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and pharmacokinetics in vivo.

Case Studies and Research Findings

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalysts : Base catalysts (e.g., DIEA) improve reaction kinetics.

- Temperature : Room temperature minimizes side reactions (e.g., Boc deprotection).

Q. Yield Optimization :

| Step | Yield Range | Key Factors |

|---|---|---|

| Boc Protection | 70–85% | Anhydrous conditions, stoichiometric base |

| Amide Coupling | 60–75% | Excess coupling agent, inert atmosphere |

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

Primary Techniques :

X-ray Crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .

NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl δ ~1.4 ppm) and carbonyl signals (δ ~165–170 ppm).

- 2D NMR (COSY, HSQC) : Confirms piperidine ring connectivity and benzamide substitution patterns.

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄N₂O₃: 305.18 g/mol).

Validation : Cross-referencing crystallographic data with spectroscopic results ensures structural accuracy .

Advanced: How does the tert-butyl group influence the compound’s conformational stability in solution versus solid state?

Methodological Answer:

Solid-State Analysis :

- Crystallography : The tert-butyl group adopts an axial or equatorial position depending on packing forces. For example, in saturated six-membered rings, low-temperature NMR and DFT calculations reveal axial preference in solution due to steric effects, while crystallography may show equatorial positioning stabilized by lattice energy .

Q. Solution Dynamics :

- VT-NMR : Variable-temperature NMR (e.g., –80°C to 25°C) captures conformational flipping.

- DFT with Explicit Solvent : Accurately models solvation effects, explaining deviations from crystallographic data .

Key Insight : Crystallization-driven conformational anchoring may not reflect solution behavior, necessitating complementary techniques.

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Experimental Design :

Thermogravimetric Analysis (TGA) : Determines decomposition onset (typically >150°C for Boc-protected compounds).

pH Stability Studies :

Q. Stability Data :

| Condition | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| pH 2.0 | <1 hour | Boc cleavage |

| pH 7.4 | >30 days | Stable |

| pH 10.0 | ~48 hours | Amide hydrolysis |

Storage Recommendations : Dark, anhydrous environments at –20°C with desiccants .

Advanced: How does this compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

Target Identification :

Q. Validation Assays :

Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., trypsin-like proteases).

Cellular Uptake : Radiolabeled (³H or ¹⁴C) compound tracks intracellular accumulation.

Mutagenicity Screening : Ames test to rule out genotoxicity, critical for preclinical studies .

Case Study : Analogous piperidine-carboxylates show µ-opioid receptor modulation (Ki ~50 nM), suggesting potential pharmacological utility .

Advanced: What computational methods best predict the hydrogen-bonding patterns and crystal packing of this compound?

Methodological Answer:

Graph Set Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.